molecular formula C19H28N2O3S B4852731 1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE

1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE

Cat. No.: B4852731
M. Wt: 364.5 g/mol
InChI Key: KHHXWOPLHABSHW-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that features a piperidine ring structure.

Properties

IUPAC Name

[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-16-7-3-4-8-18(16)15-25(23,24)21-13-9-17(10-14-21)19(22)20-11-5-2-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHXWOPLHABSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, which can be used to introduce the piperidine ring.

    Sulfonylation reactions:

    Carbonylation reactions: The piperidine-1-carbonyl group is introduced through carbonylation reactions, typically using reagents like phosgene or carbon monoxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous flow reactors: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted aromatic and piperidine derivatives: From substitution reactions.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
  • 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one

Uniqueness

1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE
Reactant of Route 2
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1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE

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